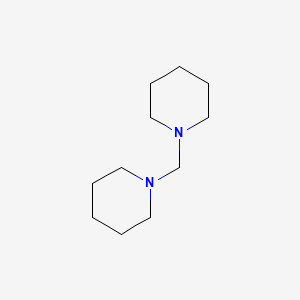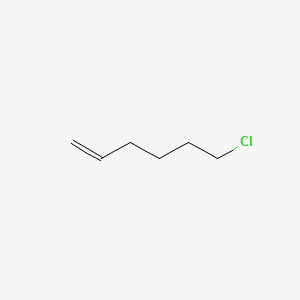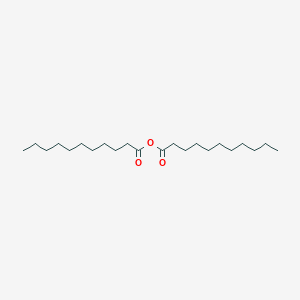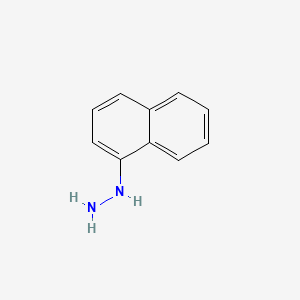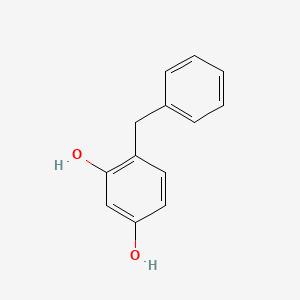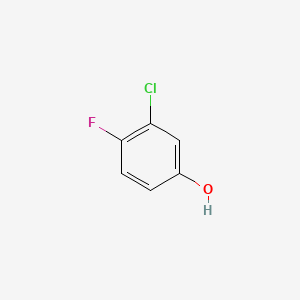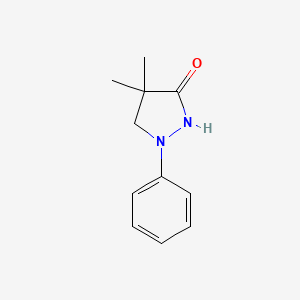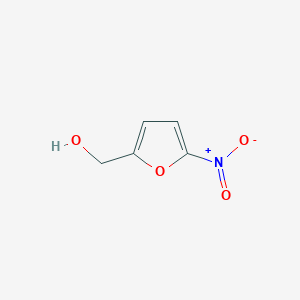
5-Nitrofurfuryl alcohol
Overview
Description
5-Nitrofurfuryl alcohol is an organic compound with the molecular formula C5H5NO4. It is a derivative of furan, characterized by the presence of a nitro group and a hydroxymethyl group attached to the furan ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary targets of 5-Nitrofurfuryl alcohol are bacterial cells. It has been used as an antibacterial, antiprotozoal, and antihelminthic drug in humans and animals .
Mode of Action
The mechanism of action of this compound is complex. Inside the bacterial cell, nitroreductases, particularly nitrofuran reductase, catalyze the reduction of the nitro groups of this compound to multiple reactive intermediates . These intermediates then interact with ribosomal proteins, DNA, and other macromolecules within the cell .
Biochemical Pathways
The reactive intermediates produced by the reduction of this compound affect pyruvate metabolism . Pyruvate is a key intersection in the network of metabolic pathways since it can be converted into carbohydrates via gluconeogenesis, to fatty acids or energy through acetyl-CoA, to the amino acid alanine, and to ethanol. Disruption of pyruvate metabolism can therefore have wide-ranging effects on the bacterial cell.
Result of Action
The interaction of the reactive intermediates of this compound with cellular macromolecules leads to a disruption of essential cellular processes, resulting in the death of the bacterial cell .
Biochemical Analysis
Biochemical Properties
5-Nitrofurfuryl alcohol plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been used to investigate the reduction of 2-substituted-5-nitrofuran compounds by rhodium complexes . The compound’s nitro group is believed to be responsible for its antibacterial and mutagenic properties . It interacts with enzymes such as aldehyde dehydrogenase and other oxidoreductases, influencing their activity and leading to the production of reactive oxygen species (ROS).
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to exhibit antibacterial activity against strains of Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA) . The compound influences cell function by generating ROS, which can lead to oxidative stress and damage to cellular components. This oxidative stress can affect cell signaling pathways, gene expression, and cellular metabolism, ultimately leading to cell death.
Molecular Mechanism
The molecular mechanism of this compound involves its reduction by cellular enzymes, leading to the formation of reactive intermediates. These intermediates can interact with DNA, proteins, and other biomolecules, causing damage and disrupting normal cellular functions . The compound’s nitro group is crucial for its activity, as it undergoes redox cycling to produce ROS, which are responsible for its antibacterial and cytotoxic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade when exposed to light and heat . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause persistent oxidative stress and damage to cellular components, leading to long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits antibacterial activity without significant toxicity . At higher doses, it can cause toxic effects, including liver and kidney damage, due to the increased production of ROS and oxidative stress . These toxic effects highlight the importance of determining the appropriate dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that include its reduction by cellular enzymes to form reactive intermediates. These intermediates can further react with cellular components, leading to the production of ROS . The compound interacts with enzymes such as aldehyde dehydrogenase and other oxidoreductases, which play a role in its metabolism and the generation of its biological effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . The compound’s distribution is influenced by its chemical properties, such as its solubility and ability to cross cell membranes. It can accumulate in specific tissues, leading to localized effects and potential toxicity .
Subcellular Localization
This compound’s subcellular localization is determined by its interactions with cellular components and its chemical properties. The compound can localize to specific organelles, such as mitochondria, where it can exert its effects by generating ROS and causing oxidative damage . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Nitrofurfuryl alcohol can be synthesized through the reduction of 5-nitrofuran-2-carboxylic acid. The process involves the use of borane-tetrahydrofuran complex in an inert atmosphere. The reaction is carried out at room temperature for 16 hours, followed by quenching with methanol and extraction with ethyl acetate. The product is then purified to obtain this compound with a high yield .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 5-Nitrofurfuryl alcohol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents.
Major Products Formed:
Reduction: 5-Aminofurfuryl alcohol.
Oxidation: 5-Nitrofuran-2-carboxylic acid.
Substitution: Various substituted furfuryl derivatives depending on the nucleophile used.
Scientific Research Applications
5-Nitrofurfuryl alcohol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in the treatment of bacterial infections due to its antibacterial activity.
Industry: Utilized in the production of specialty chemicals and as a precursor for other industrially important compounds.
Comparison with Similar Compounds
- 5-Nitro-2-furaldehyde
- 5-Nitro-2-furoyl chloride
- 5-Nitrofurfuryl bromide
Comparison: 5-Nitrofurfuryl alcohol is unique due to the presence of both a nitro group and a hydroxymethyl group on the furan ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, such as 5-nitro-2-furaldehyde and 5-nitro-2-furoyl chloride, which lack the hydroxymethyl group. Additionally, the hydroxymethyl group enhances its solubility in water, making it more versatile for various applications .
Properties
IUPAC Name |
(5-nitrofuran-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO4/c7-3-4-1-2-5(10-4)6(8)9/h1-2,7H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSTUUPEXNCUNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179640 | |
| Record name | Furfuryl alcohol, 5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2493-04-1 | |
| Record name | 5-Nitrofurfuryl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2493-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furfuryl alcohol, 5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002493041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Furanmethanol, 5-nitro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6454 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Furfuryl alcohol, 5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Nitrofurfuryl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Nitrofurfuryl alcohol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SD64757V5Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
